1-(Cyclohexylmethyl)dodecahydroacenaphthylene
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Overview
Description
1-(Cyclohexylmethyl)dodecahydroacenaphthylene is a complex organic compound that belongs to the class of cycloalkanes. Cycloalkanes are hydrocarbons that contain carbon atoms arranged in a ring structure, with single bonds between the carbon atoms. This particular compound features a cyclohexylmethyl group attached to a dodecahydroacenaphthylene structure, making it a unique and interesting molecule for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclohexylmethyl)dodecahydroacenaphthylene typically involves multiple steps, starting with the preparation of the cyclohexylmethyl group and the dodecahydroacenaphthylene core. Common synthetic routes include:
Hydrogenation: The dodecahydroacenaphthylene core can be synthesized through the hydrogenation of acenaphthylene under high pressure and temperature conditions.
Alkylation: The cyclohexylmethyl group can be introduced via alkylation reactions using cyclohexylmethyl halides and suitable catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation and alkylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving high-pressure hydrogenation and the use of robust catalysts.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclohexylmethyl)dodecahydroacenaphthylene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst.
Substitution: Halogenation and other substitution reactions can occur, introducing different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogenation using chlorine or bromine in the presence of light or a catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-(Cyclohexylmethyl)dodecahydroacenaphthylene has various applications in scientific research, including:
Chemistry: Used as a model compound for studying cycloalkane reactions and mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(Cyclohexylmethyl)dodecahydroacenaphthylene involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interacting with specific receptors on cell membranes.
Enzyme Inhibition: Inhibiting the activity of certain enzymes involved in metabolic pathways.
Signal Transduction: Modulating signal transduction pathways within cells.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane: A simpler cycloalkane with a single ring structure.
Cyclohexylmethane: Contains a cyclohexyl group attached to a methane molecule.
Dodecahydroacenaphthylene: The core structure without the cyclohexylmethyl group.
Uniqueness
1-(Cyclohexylmethyl)dodecahydroacenaphthylene is unique due to its combination of a cyclohexylmethyl group and a dodecahydroacenaphthylene core, which imparts distinct chemical and physical properties
Properties
CAS No. |
93802-83-6 |
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Molecular Formula |
C19H32 |
Molecular Weight |
260.5 g/mol |
IUPAC Name |
1-(cyclohexylmethyl)-1,2,3,3a,4,5,5a,6,7,8,8a,8b-dodecahydroacenaphthylene |
InChI |
InChI=1S/C19H32/c1-2-6-14(7-3-1)12-17-13-16-10-4-8-15-9-5-11-18(17)19(15)16/h14-19H,1-13H2 |
InChI Key |
XBWPEHVHONBVOS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CC2CC3CCCC4C3C2CCC4 |
Origin of Product |
United States |
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